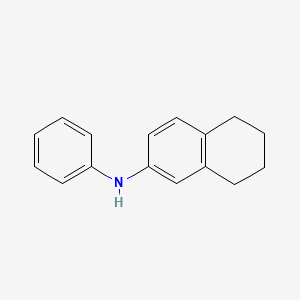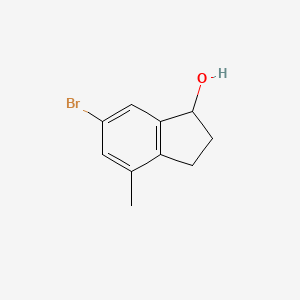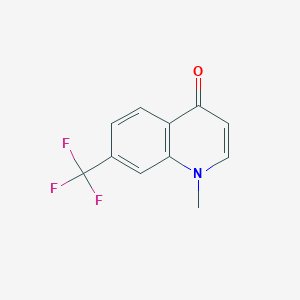
1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group at the 1-position and a trifluoromethyl group at the 7-position
Métodos De Preparación
The synthesis of 1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-amino-5-(trifluoromethyl)benzoic acid, the compound can be synthesized via a series of steps including methylation, cyclization, and oxidation. Industrial production methods often involve optimizing these steps to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one can be compared with other similar compounds such as:
1-Methylquinolin-4(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
7-(Trifluoromethyl)quinolin-4(1H)-one: Lacks the methyl group, leading to variations in reactivity and applications.
Quinolin-4(1H)-one: The parent compound without any substituents, serving as a basis for comparison.
Propiedades
Fórmula molecular |
C11H8F3NO |
|---|---|
Peso molecular |
227.18 g/mol |
Nombre IUPAC |
1-methyl-7-(trifluoromethyl)quinolin-4-one |
InChI |
InChI=1S/C11H8F3NO/c1-15-5-4-10(16)8-3-2-7(6-9(8)15)11(12,13)14/h2-6H,1H3 |
Clave InChI |
RUGYUXALEULWJE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=O)C2=C1C=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



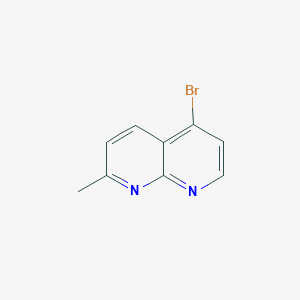
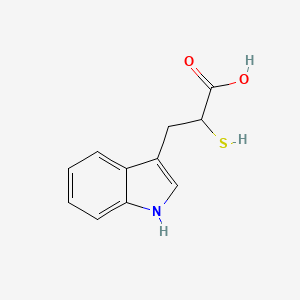
![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)
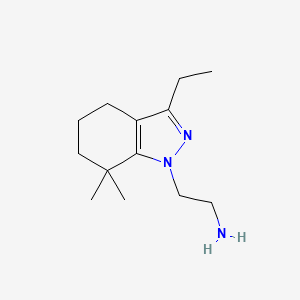



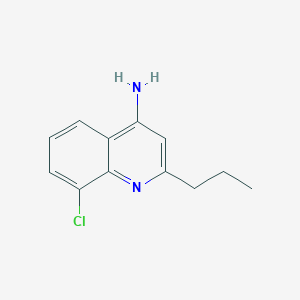

![Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11882454.png)
